molecular formula C23H25N3O3S B2891263 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1251564-27-8

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2891263
CAS No.: 1251564-27-8
M. Wt: 423.53
InChI Key: CUPHXJHOLWHHAK-UHFFFAOYSA-N
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Description

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Biological Activity

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features an imidazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety. Its molecular formula is C24H27N3O2SC_{24}H_{27}N_3O_2S, with a molecular weight of approximately 423.56 g/mol. The presence of the imidazole core is significant, as it is known for various biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity, impacting various signaling pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µM) Reference Antibiotic MIC (µM)
Staphylococcus aureus20–40Ceftriaxone4
Escherichia coli40–70Ceftriaxone0.1

These results suggest that while the compound exhibits antibacterial properties, it may not be as potent as some standard antibiotics but still holds potential for further development as an antimicrobial agent .

Anti-inflammatory Activity

Studies have indicated that compounds with similar structures can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Anticancer Activity

The imidazole derivatives have been explored for their anticancer potential. Research indicates that compounds in this class can inhibit histone deacetylase (HDAC), an important target in cancer therapy. By inhibiting HDAC, these compounds may induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

Study on Antimicrobial Efficacy : A study conducted on various imidazole derivatives, including the target compound, revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, which were promising compared to control drugs .

Anti-inflammatory Assessment : Another research effort evaluated the anti-inflammatory effects of related compounds through in vivo models. The findings indicated a marked reduction in inflammatory markers, supporting the hypothesis that the imidazole core contributes to anti-inflammatory activity .

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-28-18-11-9-17(10-12-18)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-19-8-5-13-29-19/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPHXJHOLWHHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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